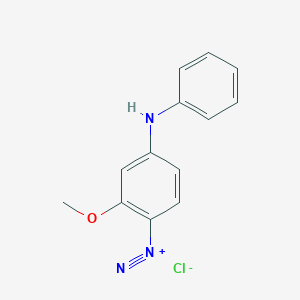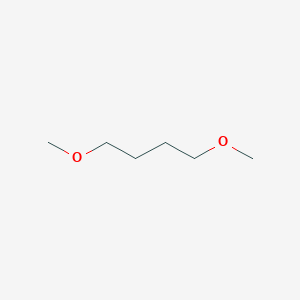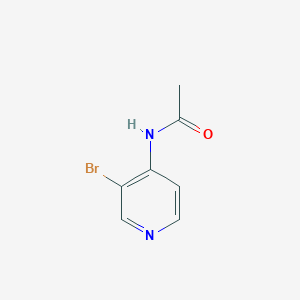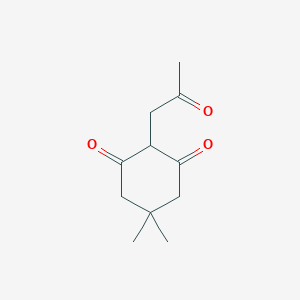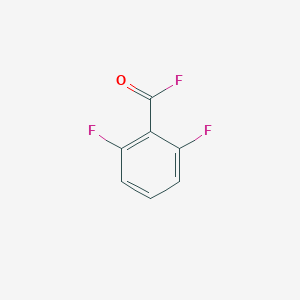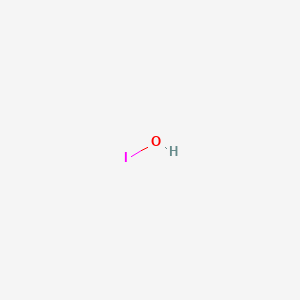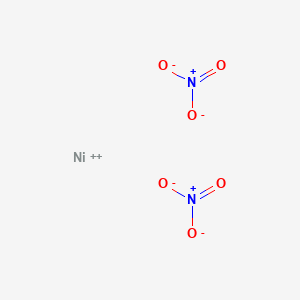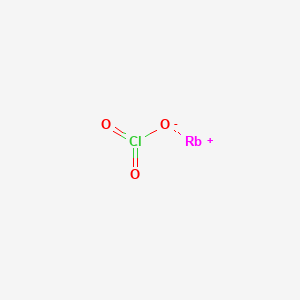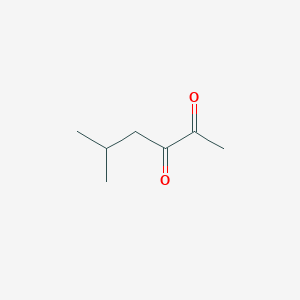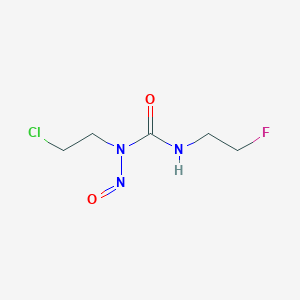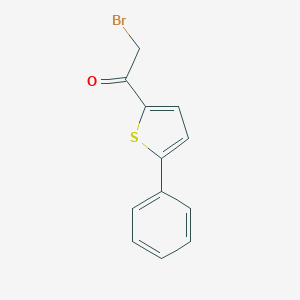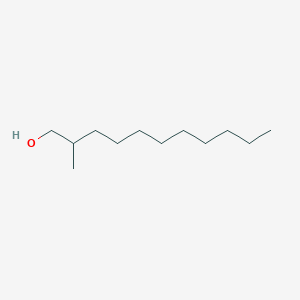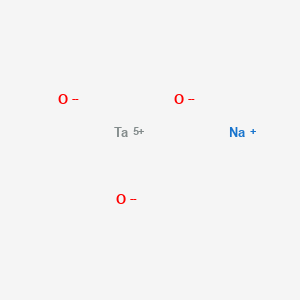![molecular formula C9H13NO B078940 N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide CAS No. 14174-01-7](/img/structure/B78940.png)
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, also known as BCA, is a chemical compound that has gained significant attention in the field of scientific research. BCA is a bicyclic compound that has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects.
作用机制
The mechanism of action of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide involves its ability to form stable complexes with transition metals. These complexes can then act as catalysts in various chemical reactions. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit chiral recognition properties, which can be attributed to its bicyclic structure.
生化和生理效应
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to exhibit several biochemical and physiological effects. One of the most significant effects of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is its ability to inhibit the growth of cancer cells. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to induce apoptosis in cancer cells by activating the caspase cascade. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide in lab experiments is its ability to form stable complexes with transition metals, which can act as catalysts in various chemical reactions. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide also exhibits chiral recognition properties, which can be useful in the synthesis of chiral compounds. However, one of the limitations of using N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide in lab experiments is its relatively high cost compared to other ligands.
未来方向
There are several future directions for research on N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. One of the most significant directions is the development of new synthetic methods for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. This could involve the use of alternative starting materials or the development of new catalytic systems. Another direction for research is the development of new applications for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide, such as its use in the treatment of other diseases or its use as a chiral ligand in asymmetric synthesis.
Conclusion:
In conclusion, N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been synthesized through various methods and has been found to exhibit several biochemical and physiological effects. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has also been found to exhibit chiral recognition properties and has been used as a ligand in metal catalysis. The future directions for research on N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide include the development of new synthetic methods and the development of new applications for N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide.
合成方法
The synthesis of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been achieved through various methods. One of the most commonly used methods involves the reaction of 1,3-cyclohexadiene with N-bromosuccinimide (NBS) to form a brominated intermediate. This intermediate is then reacted with acetamide to form N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide. Another method involves the reaction of cycloheptene with N-bromosuccinimide to form a brominated intermediate, which is then reacted with acetamide to form N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide.
科学研究应用
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to exhibit several scientific research applications. One of the most significant applications of N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide is its use as a ligand in metal catalysis. N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide has been found to form stable complexes with several transition metals, including palladium, platinum, and gold. These complexes have been used in various catalytic reactions, including cross-coupling reactions, hydrogenation reactions, and oxidation reactions.
属性
CAS 编号 |
14174-01-7 |
|---|---|
产品名称 |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC 名称 |
N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide |
InChI |
InChI=1S/C9H13NO/c1-6(11)10-9-7-2-3-8(9)5-4-7/h2-3,7-9H,4-5H2,1H3,(H,10,11)/t7-,8+,9? |
InChI 键 |
YBAHPSJQNXDYKB-JVHMLUBASA-N |
手性 SMILES |
CC(=O)NC1[C@@H]2CC[C@H]1C=C2 |
SMILES |
CC(=O)NC1C2CCC1C=C2 |
规范 SMILES |
CC(=O)NC1C2CCC1C=C2 |
同义词 |
N-[(1β,4β,7-syn)-Bicyclo[2.2.1]hept-2-en-7-yl]acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



